4-Iminopyrido[2,1-h]pteridin-6-ol
Description
4-Iminopyrido[2,1-h]pteridin-6-ol is a heterocyclic compound characterized by a fused pyrido-pteridine core with an imino (-NH) group at the 4-position and a hydroxyl (-OH) group at the 6-position. Its structure combines features of pyridine and pteridine systems, which are known for their roles in medicinal chemistry and biological activity.
Properties
CAS No. |
115173-70-1 |
|---|---|
Molecular Formula |
C10H7N5O |
Molecular Weight |
213.2 g/mol |
IUPAC Name |
4-iminopyrido[2,1-h]pteridin-6-ol |
InChI |
InChI=1S/C10H7N5O/c11-8-7-9(13-5-12-8)15-4-2-1-3-6(15)10(16)14-7/h1-5,11,16H |
InChI Key |
KVXPOKIZQKTAAT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
Canonical SMILES |
C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O |
Synonyms |
Luminarine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Iminopyrido[2,1-h]pteridin-6-ol with key analogs based on substituents, synthesis methods, and physicochemical properties derived from the evidence.
Core Heterocyclic Frameworks
Key Observations :
- Substituent Effects: The 4-imino and 6-hydroxy groups in the target compound likely enhance hydrogen-bonding capacity compared to amino or halogenated analogs (e.g., 4-Amino-6-fluoropyridin-2(1H)-one) . This could improve solubility or receptor binding in biological systems.
- Synthetic Complexity : Pyrido-pteridine systems are synthetically challenging due to fused rings. Methods for related compounds (e.g., 6-(4-Methylpiperazin-1-yl)-1H-indole) involve multi-step alkylation/amination, which may parallel strategies for the target compound .
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